molecular formula C14H12N2S B14135965 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole CAS No. 79999-60-3

2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole

Cat. No.: B14135965
CAS No.: 79999-60-3
M. Wt: 240.33 g/mol
InChI Key: OZBOMCDUSULYNW-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the 1,3,4-thiadiazole family, known for its diverse biological and chemical properties. The presence of two phenyl groups attached to the thiadiazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various dihydro derivatives .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole stands out due to its enhanced stability and reactivity, attributed to the presence of the phenyl groups. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

CAS No.

79999-60-3

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

5,5-diphenyl-2H-1,3,4-thiadiazole

InChI

InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)14(16-15-11-17-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OZBOMCDUSULYNW-UHFFFAOYSA-N

Canonical SMILES

C1N=NC(S1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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